molecular formula C7H15ClO2S B6237077 3-ethylpentane-1-sulfonyl chloride CAS No. 1596667-57-0

3-ethylpentane-1-sulfonyl chloride

Cat. No.: B6237077
CAS No.: 1596667-57-0
M. Wt: 198.7
InChI Key:
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Description

3-Ethylpentane-1-sulfonyl chloride is an organic compound with the molecular formula C7H15ClO2S. It is a colorless to light yellow liquid that is soluble in water, ethanol, and ether. This compound is widely used in organic chemistry as a sulfonating reagent and as a reactant in the synthesis of numerous organic compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Ethylpentane-1-sulfonyl chloride is synthesized by reacting 3-ethylpentan-1-ol with chlorosulfonic acid. The reaction produces this compound and hydrochloric acid as a byproduct. The reaction conditions typically involve maintaining a controlled temperature to avoid excessive exothermic reactions.

Industrial Production Methods: In industrial settings, the synthesis of this compound can be carried out in a continuous flow system. This method uses N-chloroamides as reagents for oxidative chlorination, providing better control over reaction parameters and improving safety by preventing thermal runaway .

Chemical Reactions Analysis

Types of Reactions: 3-Ethylpentane-1-sulfonyl chloride undergoes various types of chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfonyl chloride group is replaced by other nucleophiles such as amines or alcohols.

    Oxidation and Reduction Reactions: Although less common, it can undergo oxidation and reduction under specific conditions.

Common Reagents and Conditions:

    Nucleophiles: Amines, alcohols, and thiols are common nucleophiles used in substitution reactions with this compound.

    Catalysts: Catalysts such as palladium can be used in certain reactions to facilitate the process.

Major Products:

    Sulfonamides: When reacted with amines, this compound forms sulfonamides, which are important in medicinal chemistry.

    Sulfonates: Reaction with alcohols produces sulfonates, which are useful intermediates in organic synthesis.

Scientific Research Applications

3-Ethylpentane-1-sulfonyl chloride has a wide range of applications in scientific research:

    Chemistry: It is used as a sulfonating reagent in the synthesis of various organic compounds.

    Biology: It can be used to modify biological molecules, aiding in the study of biochemical pathways.

    Medicine: Sulfonamides derived from this compound are used in the development of pharmaceuticals.

    Industry: It is employed in the production of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of 3-ethylpentane-1-sulfonyl chloride involves the formation of a sulfonyl chloride intermediate, which then reacts with nucleophiles to form the desired products. The sulfonyl chloride group is highly reactive, making it an effective reagent for introducing sulfonyl groups into organic molecules .

Comparison with Similar Compounds

    3-Ethylpentane: A branched saturated hydrocarbon with a similar carbon backbone but lacking the sulfonyl chloride group.

    2-Methylpentane: Another branched hydrocarbon with a different branching pattern.

Uniqueness: 3-Ethylpentane-1-sulfonyl chloride is unique due to its sulfonyl chloride functional group, which imparts distinct reactivity and makes it valuable in various chemical transformations. Its ability to form sulfonamides and sulfonates sets it apart from other similar hydrocarbons.

Properties

CAS No.

1596667-57-0

Molecular Formula

C7H15ClO2S

Molecular Weight

198.7

Purity

95

Origin of Product

United States

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